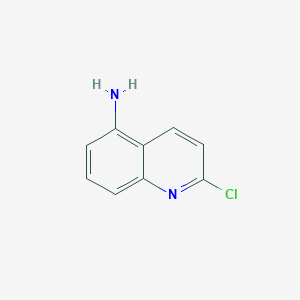

2-Chloroquinolin-5-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYURTHPFIWJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloroquinolin 5 Amine and Its Derivatives

Direct Synthesis Approaches to 2-Chloroquinolin-5-amine

Direct synthesis routes aim to construct the this compound framework in a limited number of steps, either by introducing the amino group onto a chloroquinoline precursor or by forming the heterocyclic ring system with the desired substituents already in place.

Amination Reactions at Position 5 of 2-Chloroquinoline (B121035) Precursors

The direct introduction of an amino group at the C5 position of a 2-chloroquinoline can be challenging due to the relative reactivity of different positions on the quinoline (B57606) ring. However, modern catalytic methods, such as the Buchwald-Hartwig amination, offer a powerful tool for this transformation. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. nih.govftstjournal.com

In a typical Buchwald-Hartwig amination, a suitable 2,5-dihaloquinoline precursor, such as 2,5-dichloroquinoline, can be selectively aminated at the C5 position. The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high selectivity and yield. nih.gov For instance, the use of specific phosphine (B1218219) ligands can direct the amination to the desired position. nih.govnih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Precursor | Amine Source | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,5-Dichloroquinoline | Ammonia or protected amine | Pd(dba)₂ / BINAP | NaOtBu | Toluene | 80-100 | Moderate to Good |

| 2-Chloro-5-bromoquinoline | Various primary amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Good to Excellent |

Data synthesized from principles described in cited literature. nih.govresearchgate.net

Cyclization Reactions Yielding the this compound Skeleton

Classic quinoline syntheses can be adapted to produce this compound directly. The Combes and Skraup syntheses are notable examples of cyclization reactions that form the quinoline ring system from acyclic precursors. iipseries.orgwikipedia.orgchemrj.orgpharmaguideline.com

The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. iipseries.orgwikipedia.org To synthesize this compound, one could envision using a suitably substituted aniline and a chlorinated β-diketone. The acid-catalyzed condensation and subsequent cyclization would lead to the formation of the quinoline ring with the chloro and amino groups in the desired positions.

The Skraup synthesis utilizes the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce a quinoline. chemrj.orgpharmaguideline.comresearchgate.netmdpi.com By starting with 3-aminophenol (B1664112) and modifying the reaction to introduce a chlorine atom at the 2-position, it is theoretically possible to construct the this compound skeleton. However, controlling the regioselectivity of both the amination and chlorination during the cyclization can be complex.

Functional Group Interconversions Leading to this compound

An alternative and often more controlled approach to the synthesis of this compound involves the modification of functional groups on a pre-formed quinoline ring. This typically involves the reduction of a nitro group to an amine and the halogenation of a hydroxyl group to a chloro group.

Reduction of Nitroquinoline Precursors to Aminoquinolines

A common and efficient method for introducing an amino group at the C5 position is through the reduction of a 5-nitroquinoline (B147367) precursor. The synthesis of 2-chloro-5-nitroquinoline (B41700) can be achieved through the nitration of 2-chloroquinoline. The subsequent reduction of the nitro group to an amine is a well-established transformation. clockss.org

Various reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions.

Table 2: Reducing Agents for the Conversion of 2-Chloro-5-nitroquinoline

| Reducing Agent | Solvent | Temperature (°C) | Observations |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | Effective for nitro group reduction in the presence of a chloro substituent. beilstein-journals.org |

| Fe / NH₄Cl | Ethanol/Water | Reflux | A classic and cost-effective method. |

| H₂ / Pd/C | Ethanol | Room Temperature | Catalytic hydrogenation is a clean and efficient method. nih.gov |

| Zn / Acetic Acid | Ethanol | Reflux | Provides good to acceptable yields for the reduction of nitroquinolines. clockss.org |

The reduction of 2-chloro-5-nitroquinoline with reagents like tin(II) chloride or iron in acidic media is a standard laboratory procedure that generally provides high yields of this compound. beilstein-journals.org

Halogenation Strategies for Chloro-Substitution at Position 2

The introduction of a chlorine atom at the C2 position can be achieved by the halogenation of a corresponding 2-hydroxyquinoline (B72897) (or its tautomer, 2-quinolone). The starting material for this transformation would be 5-amino-2-hydroxyquinoline. This precursor can be synthesized through various methods, including the cyclization of appropriate acyclic precursors.

The conversion of the hydroxyl group at the 2-position to a chloro group is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). grafiati.comnih.govsemanticscholar.orgresearchgate.net This reaction often requires elevated temperatures to proceed to completion.

Reaction Scheme: Halogenation of 5-Amino-2-hydroxyquinoline

5-Amino-2-hydroxyquinoline can be treated with neat phosphorus oxychloride under reflux conditions to yield this compound. The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

Synthesis of Advanced this compound Derivatives

This compound serves as a versatile building block for the synthesis of more complex and functionally diverse quinoline derivatives. The presence of both a reactive chloro group and a nucleophilic amino group allows for a wide range of subsequent transformations.

The amino group at the C5 position can undergo various reactions such as N-acylation, N-alkylation, and the formation of Schiff bases. These reactions can be used to introduce a variety of substituents and build more complex molecular architectures.

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) and is also an excellent handle for palladium-catalyzed cross-coupling reactions. nih.govijsrp.orgthemasterchemistry.comscribd.com

Table 3: Common Derivatization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Aryl-quinolin-5-amine derivatives ijsrp.orgresearchgate.netnih.govyonedalabs.com |

| Buchwald-Hartwig Amination | Primary or secondary amine / Pd catalyst and ligand | 2,5-Diaminoquinoline derivatives nih.govnih.govsnnu.edu.cnccspublishing.org.cn |

| Sonogashira Coupling | Terminal alkyne / Pd and Cu catalysts | 2-Alkynyl-quinolin-5-amine derivatives |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, thiolates) | 2-Substituted-quinolin-5-amine derivatives themasterchemistry.comscribd.com |

| N-Arylation/N-Alkylation | Aryl/alkyl halide / Base | N-substituted-2-chloroquinolin-5-amine derivatives researchgate.net |

| Cyclocondensation | Dicarbonyl compounds | Fused heterocyclic systems scispace.comderpharmachemica.com |

For example, Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or heteroaryl groups at the C2 position, leading to a diverse library of 2-aryl-quinolin-5-amines. ijsrp.org Similarly, the Buchwald-Hartwig amination can be used to introduce a second amino group at the C2 position, yielding 2,5-diaminoquinoline derivatives. nih.govnih.gov These advanced derivatives are often explored for their potential applications in medicinal chemistry and materials science.

Strategies for Modification of the Amine Group at Position 5

The primary amine group at the 5-position of the quinoline ring is a nucleophilic center that readily participates in several fundamental organic reactions. These transformations allow for the introduction of a wide array of functional groups, leading to the generation of new chemical entities with tailored properties.

Acylation and Alkylation Reactions

The nucleophilic nature of the 5-amino group allows for straightforward acylation and alkylation reactions. These are fundamental methods for creating amide and secondary or tertiary amine derivatives, respectively.

Acylation is typically achieved by treating this compound with acylating agents such as acyl chlorides or anhydrides. libretexts.orgyoutube.com This reaction usually proceeds under basic conditions or in aprotic solvents to yield the corresponding N-(2-chloroquinolin-5-yl)amide. The resulting amide is significantly less basic and nucleophilic than the starting amine. libretexts.org While specific examples detailing the acylation of this compound are not prevalent in readily available literature, the reaction is analogous to the well-established acylation of other aminoquinolines and anilines. For instance, various aminophenylaminoquinoline derivatives have been successfully acylated using chloroacetyl chloride in DMF. nih.gov

Alkylation of the 5-amino group involves reaction with alkyl halides. wikipedia.org These reactions can be challenging to control, as the primary amine can be converted into a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.org The rate of reaction typically follows the order of primary amine > secondary amine > tertiary amine. fishersci.co.uk To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing reductive amination techniques are often necessary. Industrially, N-alkylation is a common process, though it can suffer from poor selectivity. wikipedia.org

Table 1: Representative Conditions for Amine Modification (Analogous Reactions)

| Reaction Type | Analogous Substrate | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | 4-Aminophenylaminoquinoline | Chloroacetyl chloride, DMF, ice bath, 58-60 hrs | 4-Chloroacetylaminophenylaminoquinoline derivative | nih.gov |

| Alkylation | 2-Methyl-4-chloroquinoline + Secondary Amine | N,N-diisopropylethylamine (Hunig's base), DMF, RT, 3 hrs | Quinoline tertiary amine | allrounder.ai |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. nih.govyoutube.com This reaction is fundamental to forming a new carbon-nitrogen double bond (C=N) and is the basis for the synthesis of imines (Schiff bases). The process typically begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. youtube.com This dehydration step is often acid-catalyzed, though care must be taken as strong acids can protonate the starting amine, rendering it non-nucleophilic. youtube.com

These condensation reactions are highly valuable in building more complex molecular architectures. For example, multicomponent reactions, such as the Ugi reaction, can involve the in-situ formation of an imine from an amine and an aldehyde as a key step before subsequent additions occur. rsc.org

Formation of Schiff Bases and Related Imine Derivatives

The reaction between this compound and an aldehyde or ketone under appropriate conditions leads to the formation of a Schiff base, a subclass of imines. scispace.comresearchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. rsc.orgajgreenchem.com

Schiff bases are important intermediates and final compounds in their own right. The C=N (azomethine) group is a key feature in many biologically active molecules. researchgate.net While the literature is replete with examples of Schiff bases formed from 2-chloroquinoline-3-carbaldehyde (B1585622) and various amines, rsc.orgscispace.comajgreenchem.com the corresponding reaction starting with this compound follows the same principle. The amine acts as the nucleophile, condensing with the carbonyl compound to form the imine and a molecule of water. youtube.com

Table 2: General Conditions for Schiff Base Formation (Analogous Reactions)

| Amine Substrate | Carbonyl Substrate | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted Anilines | 2-Chloroquinoline-3-carbaldehyde | Ethanol, reflux, 3-7 hrs | N-((2-chloroquinolin-3-yl)methylidene)aniline derivative | scispace.com |

| Benzo[d]thiazol-2-amine | 2-Chloro-3-formyl Quinoline | Acetic acid (cat.), Ethanol, RT, 8-10 hrs | (E)-N-(benzo[d]thiazol-2-yl)-1-(2-chloroquinolin-3-yl)methanimine | ajgreenchem.com |

Reactions Involving the Halogen at Position 2

The chlorine atom at the C2 position of the quinoline ring is susceptible to replacement, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate formed during nucleophilic attack. pressbooks.pub

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 2-chloroquinoline scaffold. The chlorine at C2 can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.netbyjus.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the loss of the chloride ion to restore aromaticity. pressbooks.pub

The presence of strong electron-withdrawing groups ortho or para to the leaving group generally accelerates the reaction by stabilizing the intermediate. pressbooks.pubmasterorganicchemistry.com In the case of 2-chloroquinolines, the ring nitrogen performs this activating role effectively. This allows for reactions with nucleophiles like piperidine (B6355638) or morpholine, often mediated by a base such as potassium carbonate in a solvent like DMF, to yield 2-substituted quinoline derivatives. rsc.orgresearchgate.net

Table 3: Representative Nucleophilic Aromatic Substitution (Analogous Reaction)

| Substrate | Nucleophile | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | 4-Methylpiperazine | K₂CO₃, basic medium | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C2 position of the quinoline ring.

The Suzuki-Miyaura coupling reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.org This reaction is highly versatile and tolerates a wide range of functional groups. The reactivity of the halide follows the order I > Br > OTf >> Cl, making chloroquinolines the most challenging substrates, often requiring more active catalysts (e.g., those with bulky phosphine ligands like XPhos or SPhos) and harsher conditions, such as microwave irradiation, to achieve good yields. nih.govmdpi.comrsc.org The presence of an unprotected amine group on the quinoline ring can sometimes interfere with the catalyst, but successful couplings on amino-substituted chloro-heterocycles have been reported. rsc.org

Table 4: Representative Suzuki-Miyaura Coupling Conditions (Analogous Reaction)

| Substrate | Coupling Partner | Catalyst & Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-6-nitroquinoline | 3-Pyridinylboronic acid | PdCl₂(PPh₃)₂, Na₂CO₃ (aq) | MeCN, Microwave, 140 °C, 15 min | 6-Nitro-2-(pyridin-3-yl)quinoline | mdpi.com |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | Dioxane-water, reflux, 18 hrs | 2,3,4-Triarylquinoline | nih.gov |

The Sonogashira coupling reaction enables the formation of a C-C bond between the 2-chloroquinoline and a terminal alkyne. organic-chemistry.org The classic reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This methodology introduces an alkynyl substituent at the C2 position, creating a versatile intermediate for further synthetic elaborations. irantypist.com Copper-free versions of the Sonogashira coupling have also been developed. researchgate.net The reaction is a cornerstone for constructing complex heterocyclic systems starting from haloquinolines. irantypist.com

Table 5: Representative Sonogashira Coupling Conditions (Analogous Reaction)

| Substrate | Coupling Partner | Catalyst & Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Alkyl 2-chloroquinoline-3-carboxylate | Propargyl alcohol | Pd(PPh₃)₂Cl₂, Et₃N | CH₃CN, 80 °C, 18 h, Argon | Alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate | researchgate.net |

| 2-Chloroquinolines | Phenylacetylene | Pd(OAc)₂, PPh₃, Aqueous NH₃ | Reflux, 8 h | 2-(Phenylethynyl)quinolines | researchgate.net |

Diversification through Cycloaddition and Condensation with Other Heterocycles

The strategic functionalization of the this compound scaffold through cycloaddition and condensation reactions represents a pivotal approach for the synthesis of complex, fused heterocyclic systems. These methodologies leverage the inherent reactivity of both the amino group and the quinoline core to construct novel polycyclic architectures, which are of significant interest in medicinal chemistry and materials science. While specific literature on the direct use of this compound in these transformations is not extensively documented, the principles of its reactivity can be inferred from studies on analogous quinoline derivatives. The amino group at the C-5 position can act as a nucleophile, initiating condensation reactions with various electrophilic partners, while the quinoline ring itself can participate in cycloaddition processes, leading to a diverse array of fused heterocycles.

Condensation reactions are a cornerstone for building fused ring systems onto the quinoline framework. The primary amino group of this compound is a versatile handle for initiating such transformations. It is anticipated to react with a variety of carbonyl-containing compounds, such as aldehydes and ketones, to form Schiff bases (imines). These intermediates can then undergo subsequent intramolecular cyclization to yield fused heterocyclic systems.

A notable example of building a fused pyrimidine (B1678525) ring involves the reaction of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride. This reaction proceeds via a base-catalyzed cyclization to afford 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones in good yields. researchgate.net While this example starts with a different quinoline derivative, it highlights a viable pathway for constructing pyrimidine-fused quinolines, a strategy that could potentially be adapted for derivatives of this compound.

The following table summarizes representative condensation reactions of various quinoline precursors to form fused heterocyclic systems, illustrating the potential synthetic pathways applicable to this compound.

| Quinoline Precursor | Reagent(s) | Fused Heterocycle | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Urea (B33335)/Thiourea, p-toluenesulfonic acid | 2-Oxo/thioxo-pyrimido[4,5-b]quinoline | rsc.org |

| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride, t-BuOK | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-one | researchgate.netnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine (B178648) hydrate | Chloroquinolinehydrazone | derpharmachemica.com |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | Pyrrolo[3,4-b]quinolin-3(2H)-one | derpharmachemica.com |

Cycloaddition reactions offer another powerful avenue for elaborating the this compound core. These reactions, which involve the formation of a cyclic product from two or more unsaturated molecules, can be utilized to construct a variety of five- and six-membered heterocyclic rings fused to the quinoline system. The participation of the quinoline ring in such reactions can be influenced by the nature of its substituents.

While specific examples of cycloaddition reactions involving this compound as the diene or dienophile are not prevalent in the literature, the general reactivity of quinolines and their derivatives in these transformations has been studied. For example, aza-Diels-Alder reactions, where a nitrogen atom is part of the diene or dienophile, are a common method for synthesizing nitrogen-containing heterocycles. nih.gov It is conceivable that under appropriate conditions, this compound or its derivatives could participate in such reactions to form complex polycyclic structures.

Furthermore, multicomponent reactions (MCRs) that combine condensation and cycloaddition steps in a single pot are highly efficient for generating molecular diversity. Numerous MCRs have been developed for the synthesis of fused quinoline heterocycles starting from various 2-chloroquinoline-3-carbaldehyde derivatives. rsc.org These reactions often involve the initial formation of a Schiff base or a Knoevenagel condensation product, which then undergoes an intramolecular cycloaddition to furnish the final heterocyclic system.

The table below presents examples of cycloaddition reactions used to synthesize fused heterocycles from quinoline precursors, demonstrating the potential for such transformations with this compound.

| Quinoline Precursor | Reaction Type | Reagent(s) | Fused Heterocycle | Reference |

| 2-Chloroquinoline-3-carbonitrile | Cycloaddition | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.org |

| Schiff bases of 2-chloroquinoline-3-carbaldehyde | Cycloaddition | Chloroacetyl chloride, TEA | 3-Chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-one | rsc.org |

Reactivity and Reaction Mechanisms of 2 Chloroquinolin 5 Amine

Nucleophilic Reactivity at the Amine Moiety

The primary amino group (-NH₂) at the C-5 position is a key center of nucleophilicity. Its reactions are characteristic of aromatic amines, involving the lone pair of electrons on the nitrogen atom.

Protonation and Basicity Studies

Like other amines, the nitrogen atom of the 5-amino group possesses a lone pair of electrons, rendering it basic and capable of being protonated by acids to form an ammonium (B1175870) salt. libretexts.orglibretexts.org The basicity of this amine is influenced by the electronic effects of the quinoline (B57606) ring and the chloro-substituent. Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system. masterorganicchemistry.compdx.edu In 2-Chloroquinolin-5-amine, the electronegative chlorine atom and the quinoline ring nitrogen further withdraw electron density, which tends to decrease the basicity of the 5-amino group compared to aniline (B41778). masterorganicchemistry.com

The quinoline ring itself contains a second basic site: the nitrogen atom at position 1. This sp²-hybridized nitrogen is also capable of protonation. libretexts.org The relative basicity of the two nitrogen atoms determines the site of protonation. For typical aromatic amines, the pKa of the conjugate acid is around 4-5. pdx.edu The specific pKa values for this compound are not widely documented, but the molecule's structure suggests a complex acid-base chemistry.

Electrophilic Attack on the Amino Group

The 5-amino group readily reacts as a nucleophile with a variety of electrophiles. smolecule.com These reactions are fundamental for creating more complex derivatives. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated quinolines (amides).

Sulfonylation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides.

Alkylation: The amine can be alkylated, although polyalkylation can be a competing reaction. mnstate.edu

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively.

These reactions underscore the utility of the 5-amino group as a handle for synthetic diversification. smolecule.com

Electrophilic Reactivity of the Quinoline Ring System

Electrophilic substitution on the quinoline nucleus is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack, particularly in the pyridine (B92270) half of the ring system. uou.ac.inpharmaguideline.com

Regioselectivity Considerations in Electrophilic Transformations

The outcome of any electrophilic substitution is governed by the regiochemical influence of the substituents. oxfordsciencetrove.com

5-Amino group: Strongly activating and directs incoming electrophiles to the ortho (C-6) and para (C-8) positions.

2-Chloro group: Deactivating but ortho-, para-directing.

Quinoline Nitrogen: Strongly deactivating, especially at positions 2, 4, and 8.

The directing effects of the amino group are dominant. Therefore, electrophilic attack is most likely to occur at the C-6 position, which is ortho to the amine and meta to the deactivating ring nitrogen. The C-8 position is also activated by the amine but somewhat deactivated by proximity to the ring nitrogen. Predicting the precise outcome requires careful consideration of the specific electrophile and reaction conditions.

Reactivity of the Chloro-Substituent

The chlorine atom at the 2-position of the quinoline ring is a highly reactive site, primarily towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. The C-2 position is analogous to the α-position of pyridine, which is electron-deficient and thus activated for nucleophilic attack. ijsrp.org

This reactivity is a cornerstone of its synthetic utility. vulcanchem.com The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, in nucleophilic aromatic substitution (SNAr) reactions. smolecule.comnih.gov

Perhaps most significantly, the C-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Table 1: Common Cross-Coupling Reactions at the C-2 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl or 2-Heteroaryl quinolines |

| Buchwald-Hartwig Amination | Primary or secondary amines | Pd catalyst, Phosphine (B1218219) ligand (e.g., BINAP, DPPF) | 2-Amino-substituted quinolines |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynylquinolines |

The Suzuki-Miyaura reaction, in particular, has been used to synthesize 2-aryl quinoline derivatives. ijsrp.orgnih.gov The Buchwald-Hartwig amination provides a powerful route to introduce new amino substituents at the C-2 position, which is a common strategy in medicinal chemistry. wikipedia.orgnih.govorganic-chemistry.org The relative reactivity of halogens in these couplings generally follows the trend I > Br > Cl, meaning that reactions with chloro-substrates can sometimes require more forcing conditions or specialized catalyst systems. ijsrp.orgnih.gov

Substituent Effects on Nucleophilic Displacement

The presence and nature of substituents on the quinoline ring significantly influence the rate and outcome of nucleophilic displacement reactions. Substituents that are electron-withdrawing enhance the electrophilicity of the carbon atom attached to the chlorine, thereby accelerating nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate by reducing the partial positive charge on the carbon. lumenlearning.comlibretexts.org

Studies on related chloroquinolines have demonstrated that the position of the substituent is crucial. For instance, the reactivity of 2-chloroquinoline (B121035) differs from 4-chloroquinoline (B167314) in nucleophilic substitution reactions. 2-Chloroquinoline exhibits a lower tendency for acid catalysis when reacting with amines but shows higher reactivity towards methoxide (B1231860) ions compared to its 4-chloro counterpart. researchgate.net The regiochemistry of nucleophilic attack is also strongly influenced by the steric hindrance of the nucleophile. mdpi.com

The following table summarizes the general effects of substituent groups on the reactivity of aromatic rings in nucleophilic substitution reactions:

| Substituent Type | Effect on Ring | Reactivity |

| Electron-Donating (e.g., -NH2, -OH, -OR) | Activates | Generally decreases reactivity towards nucleophiles |

| Electron-Withdrawing (e.g., -NO2, -CN, -C=O) | Deactivates | Generally increases reactivity towards nucleophiles |

| Halogens (e.g., -Cl, -Br) | Deactivates (Inductive) / Donates (Resonance) | Overall deactivating effect |

Catalytic Activation of the Carbon-Chlorine Bond

The carbon-chlorine bond in aryl chlorides like this compound is generally strong and requires activation for many synthetic transformations. Transition-metal catalysis is a powerful tool to achieve this activation, enabling a variety of cross-coupling reactions. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, are prominent examples. chim.itresearchgate.net These reactions proceed via an oxidative addition of the aryl chloride to a low-valent transition metal center, forming a metal-aryl intermediate that then undergoes reductive elimination to form the desired product.

For instance, palladium catalysts can facilitate the coupling of 2-chloroquinolines with various nucleophiles, including amines and alkynes. chim.it The efficiency of these catalytic cycles can be influenced by the ligands on the metal center, the base used, and the reaction solvent. csic.es In some cases, light-driven photoredox catalysis has emerged as a method for activating stable carbon-chlorine bonds under mild conditions. researchgate.net This involves the generation of a highly reducing excited state of a photocatalyst that can transfer an electron to the aryl chloride, initiating its cleavage.

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. These investigations often employ a combination of experimental techniques and computational modeling.

Reaction Pathway Elucidation using Experimental and Computational Methods

Experimental studies to elucidate reaction pathways often involve kinetic analysis, trapping of intermediates, and isotopic labeling studies. For example, monitoring the reaction progress using techniques like UV-vis spectroscopy can reveal the presence of multiple steps if isosbestic points are absent, suggesting the formation of one or more intermediates. rsc.org

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for mapping out the potential energy surfaces of reactions. researchgate.netnih.govnsf.gov These calculations can provide the structures and energies of reactants, products, transition states, and intermediates. solubilityofthings.comyoutube.com By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be identified. nsf.gov For example, computational studies on the reaction of 2-chloroquinoline-3-carbaldehydes have helped to rationalize the observed product distributions. researchgate.net

Identification of Intermediates and Transition States

Intermediates are relatively stable species that exist in energy minima along the reaction coordinate, while transition states represent the highest energy points between reactants and intermediates or products. solubilityofthings.comyoutube.com The direct observation of these transient species can be challenging.

Spectroscopic techniques can sometimes detect intermediates if they accumulate to a sufficient concentration. solubilityofthings.com Computational modeling, however, provides a powerful means to predict the geometries and energies of both intermediates and transition states, even when they are too short-lived to be observed experimentally. nsf.govwolfram.com For example, in multi-step reactions, each step will have its own transition state. youtube.com The identification of these critical points on the reaction energy profile is essential for a complete mechanistic understanding.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the six protons on the quinoline ring system. The position of these signals (chemical shift, δ) is influenced by the electronic effects of the chloro and amino substituents. The electron-withdrawing chlorine atom at the C2 position deshields nearby protons, shifting their signals downfield. Conversely, the electron-donating amino group at the C5 position shields adjacent protons, causing upfield shifts.

The protons H3 and H4 on the pyridine ring and H6, H7, and H8 on the benzene (B151609) ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors. The protons of the -NH₂ group typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H3 | ~7.2-7.3 | Doublet (d) |

| H4 | ~8.0-8.1 | Doublet (d) |

| H6 | ~6.8-6.9 | Doublet (d) |

| H7 | ~7.4-7.5 | Triplet (t) |

| H8 | ~7.6-7.7 | Doublet (d) |

| NH₂ | ~4.5-5.5 | Broad Singlet (br s) |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between H3 and H4, H6 and H7, and H7 and H8, confirming their adjacent positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (H3, H4, H6, H7, H8) to its corresponding carbon signal (C3, C4, C6, C7, C8). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons. For instance, the H4 proton would show a correlation to the quaternary carbon C5, and the H8 proton would show correlations to C4a and C6, thereby confirming the complete carbon framework. nih.govnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands (asymmetric and symmetric) are expected in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration should appear around 1600-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed between 665-910 cm⁻¹. orgchemboulder.com

Aromatic C-H and Ring Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1400-1600 cm⁻¹ region. vscht.cz

C-Cl Vibration: The stretching vibration for the C-Cl bond is generally found in the 600-800 cm⁻¹ region. Its exact position can confirm the presence of the chloro substituent on the aromatic ring. nih.gov

C-N Vibration: The aromatic C-N stretching vibration is expected to produce a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1600 - 1400 | C=C and C=N Stretch | Quinoline Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 800 - 600 | C-Cl Stretch | Chloro-aromatic |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (polar bonds), Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. vscht.cz It is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations.

For this compound, strong Raman signals are expected for the symmetric breathing modes of the quinoline ring system. dergipark.org.tr The C-Cl stretch is also typically Raman active. Vibrations involving the π-electron system of the aromatic rings often produce intense Raman bands. dergipark.org.tr In contrast, the N-H stretching vibrations of the amine group, which are strong in the IR spectrum, are generally expected to be weaker in the Raman spectrum. The combination of FT-IR and Raman spectra allows for a more complete assignment of all fundamental vibrational modes of the molecule. nih.govthermofisher.com

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| ~1600 | Ring C=C / C=N Stretch |

| ~1350-1400 | Symmetric Ring Breathing Mode |

| ~1000-1100 | Ring Trigonal Bending |

| 800 - 600 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For a novel or known compound like this compound, it serves to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be ionized to produce a molecular ion (M+•). The mass of this ion would confirm the molecular weight of this compound, which is calculated to be 178.62 g/mol for the major isotopes (C₉H₇³⁵ClN₂). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be expected at m/z 180, with an intensity of about one-third of the molecular ion peak.

Analysis of the fragmentation pattern would provide insight into the molecule's structure. Common fragmentation pathways for related chloroquinoline compounds include the loss of a chlorine radical (•Cl), loss of hydrogen cyanide (HCN) from the quinoline ring system, and cleavages related to the amino group. ekb.egresearchgate.netymerdigital.com However, without experimental data, a specific fragmentation table cannot be generated.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₉H₇ClN₂), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. No published HRMS data for this compound were found in the conducted search.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net It provides precise information on bond lengths, angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). A search of crystallographic databases did not yield a published crystal structure for this compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

If a crystal structure were available, a detailed geometric analysis would be possible. This would involve creating a table of all bond lengths (e.g., C-C, C-N, C-Cl), bond angles (e.g., C-C-C, C-N-C), and torsion angles within the molecule. These parameters define the precise conformation of the this compound molecule in the solid state. For example, the planarity of the quinoline ring system and the orientation of the amino group relative to the ring could be definitively established.

Applications in the Synthesis of Bioactive Molecules

Role as a Precursor in Medicinal Chemistry

As a versatile building block, this compound serves as a starting material for creating more complex heterocyclic systems. smolecule.com Its derivatives have been explored for a range of potential therapeutic applications.

Antimicrobial Agents: Derivatives of this compound have shown promise as antibacterial and antifungal agents. smolecule.com The quinoline (B57606) scaffold itself is a known pharmacophore in many antimicrobial drugs. rsc.org

Anti-inflammatory Activity: Some studies have indicated that derivatives of this compound may possess anti-inflammatory properties. smolecule.com

Use in the Development of Novel Heterocyclic Systems

The reactivity of both the chloro and amino groups allows for the construction of fused heterocyclic systems. For example, the amino group can be used as a handle to build additional rings onto the quinoline core. This strategy is employed to create novel molecular frameworks with potentially unique biological activities. The synthesis of various molecules containing a 2-chloroquinolin-3-yl group suggests the potential of related chloroquinolines as building blocks for diverse bioactive compounds. smolecule.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 2-Chloroquinolin-5-amine, these calculations can predict its three-dimensional structure, the distribution of electrons within the molecule, and its spectroscopic and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. rsc.orgnih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: This table is illustrative and contains hypothetical data based on typical values for similar structures, as specific experimental or calculated data for this exact molecule is not readily available in the cited literature.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | 1.74 | N1-C2-C3 | 123.5 |

| C5-N | 1.38 | C4-C5-N | 121.0 |

| N1-C2 | 1.32 | C6-C5-N | 119.5 |

| C4-C5 | 1.41 | H-N-H | 115.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates a molecule is more reactive. For substituted quinolines, the positions and nature of the substituents (electron-donating or electron-withdrawing) significantly affect the HOMO-LUMO gap. The presence of the electron-donating amino group and the electron-withdrawing chlorine atom in this compound would modulate its electronic properties and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: This table is illustrative and contains hypothetical data based on typical values for similar structures.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. uantwerpen.be It provides a description of the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. The interactions between filled donor NBOs and empty acceptor NBOs are analyzed to quantify their stabilization energy E(2).

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.orgresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline (B57606) ring and the amino group, indicating these are sites for electrophilic attack. The regions around the hydrogen atoms and the chlorine atom might exhibit a more positive potential, suggesting them as possible sites for nucleophilic interactions.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. mdpi.com Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). semanticscholar.org Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance NLO properties.

The structure of this compound, with its electron-donating amino group and electron-withdrawing chloro group attached to the quinoline π-system, suggests it may possess NLO properties. DFT calculations could provide quantitative predictions of its hyperpolarizability. rsc.orgscihorizon.com

Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, provide a quantitative measure of the reactivity and stability of a molecule. nih.gov

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A soft molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η).

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound Note: This table is illustrative and contains hypothetical data based on the FMO energies in Table 2.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.217 |

| Electrophilicity Index (ω) | 2.66 |

These descriptors collectively provide a comprehensive picture of the chemical reactivity of this compound, allowing for comparisons with other related compounds and predictions of its behavior in chemical reactions. rsc.org

Spectroscopic Simulations

Computational methods are also employed to simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are valuable for assigning experimental spectra and can help in confirming the structure of newly synthesized compounds. While NMR data for related quinoline compounds have been computationally studied, predicted chemical shifts for this compound are not documented in the reviewed literature.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative as specific data for this compound is not available in the searched literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | - | Data not available |

| C6 | Data not available | Data not available |

| C7 | Data not available | Data not available |

| C8 | Data not available | Data not available |

| C9 | - | Data not available |

| C10 | - | Data not available |

| N1 | - | - |

Computational chemistry allows for the simulation of vibrational and electronic spectra.

Infrared (IR) and Raman Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in IR and Raman spectra. These simulations are crucial for the assignment of experimental vibrational bands to specific molecular motions.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to simulate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. This can provide information about the electronic structure and chromophores within the molecule.

Simulated spectra for various quinoline derivatives are available in the literature, but specific simulated IR, Raman, or UV-Visible spectra for this compound have not been found.

Topological Analysis of Electron Density

The topological analysis of the electron density provides a detailed picture of the chemical bonding and structure of a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to define atomic basins, bond paths, and critical points. The analysis of bond critical points (BCPs) provides information about the nature of chemical bonds (e.g., covalent vs. ionic). This methodology could be applied to this compound to characterize the bonding within the quinoline ring and the interactions involving the chloro and amine substituents. However, a specific AIM analysis for this compound is not present in the surveyed scientific literature.

Electron Localization Function (ELF)

A detailed analysis of the electron localization function for this compound, including specific basin values and their interpretations in terms of covalent bonding and lone pair distributions, cannot be provided without relevant research data.

Reduced Density Gradient (RDG) Analysis

A description of the non-covalent interactions within the this compound molecule based on RDG analysis, including the identification of van der Waals interactions, steric clashes, or hydrogen bonds through scatter plots and 3D visualization, is not possible as no such analysis has been found in the public domain.

Biological Activity Profiling of 2 Chloroquinolin 5 Amine Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 2-chloroquinoline (B121035) derivatives has been investigated against a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. These studies reveal that structural modifications to the quinoline (B57606) core can lead to compounds with significant inhibitory effects.

Derivatives of 2-chloroquinoline have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. Generally, these compounds show more potent activity against Gram-positive strains.

For instance, quinoline-based hydroxyimidazolium hybrids have been evaluated for their antibacterial properties. Hybrid compound 7b was identified as a potent anti-staphylococcal agent, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Staphylococcus aureus. acs.org Another hybrid, 7h , also showed inhibitory activity against S. aureus with a MIC value of 20 µg/mL. acs.org However, the study noted that most of these synthetic hybrids displayed limited inhibition against Gram-negative bacteria. acs.org

In another study, novel quinoline-thiazole derivatives were synthesized from a 6-methoxy-2-chloroquinoline core. Compound 4g from this series was found to be eight times more effective than the standard drug against methicillin-resistant S. aureus (MRSA) with a MIC90 of 3.91 μg/mL. researchgate.net Compound 4m was also four times more effective against MRSA. researchgate.net Furthermore, compounds 4g and 4m demonstrated significant activity against Escherichia coli, being four and two times more effective than chloramphenicol, respectively. researchgate.net

Conversely, studies on 2-chloroquinoline incorporated pyrazoline derivatives indicated that while most compounds had poor antibacterial activity, specific analogues showed a considerable zone of inhibition against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected 2-Chloroquinoline Derivatives An interactive data table based on the text.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| Quinoline-hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL | acs.org |

| Quinoline-hydroxyimidazolium hybrid 7h | Staphylococcus aureus | 20 µg/mL | acs.org |

| Quinoline-thiazole derivative 4g | Methicillin-resistant S. aureus (MRSA) | 3.91 µg/mL | researchgate.net |

| Quinoline-thiazole derivative 4g | Escherichia coli | 7.81 µg/mL | researchgate.net |

| Quinoline-thiazole derivative 4m | Methicillin-resistant S. aureus (MRSA) | 7.81 µg/mL | researchgate.net |

| 2-Chloroquinoline-pyrazoline analogue AS1 | Pseudomonas aeruginosa | 34.3 ± 0.18 mm | nih.gov |

The antifungal properties of 2-chloroquinoline derivatives have been confirmed against several fungal pathogens. A series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives were screened for activity against Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. nih.gov

Similarly, pyrazoline derivatives containing a 2-chloroquinoline moiety showed significant antifungal activity. nih.gov Analogue AS2 from this series demonstrated an excellent zone of inhibition of 39.6 ± 0.23 mm against Candida albicans. nih.gov Further research into 2-chloroquinoline derivatives has shown their potential against fluconazole-resistant Candida species. nih.gov

Quinoline-based hydroxyimidazolium hybrids also exhibited notable antifungal effects. Compounds 7c and 7d were particularly active against Cryptococcus neoformans, with a MIC value of 15.6 µg/mL. acs.org These hybrids also showed activity against other opportunistic fungi like Candida spp. and Aspergillus spp., with MIC values of 62.5 µg/mL. acs.org

Table 2: Antifungal Activity of Selected 2-Chloroquinoline Derivatives An interactive data table based on the text.

| Compound/Derivative Class | Fungal Pathogen | Activity (MIC/Zone of Inhibition) | Reference |

| N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives | Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | Screened for activity | nih.gov |

| 2-Chloroquinoline-pyrazoline analogue AS2 | Candida albicans | 39.6 ± 0.23 mm | nih.gov |

| Quinoline-hydroxyimidazolium hybrids 7c & 7d | Cryptococcus neoformans | 15.6 µg/mL | acs.org |

| Quinoline-hydroxyimidazolium hybrids 7c & 7d | Candida spp., Aspergillus spp. | 62.5 µg/mL | acs.org |

Several classes of 2-chloroquinoline derivatives have been synthesized and evaluated for their potential to inhibit the growth of Mycobacterium tuberculosis. A study involving 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives showed moderate antitubercular activity against the H37Rv strain of M. tuberculosis. researchgate.net

More potent activity was observed with quinoline-based hydroxyimidazolium hybrids. Hybrids 7a and 7b were the most effective against M. tuberculosis H37Rv, displaying MIC values of 20 µg/mL and 10 µg/mL, respectively. acs.org Another study on a series of 33 quinoline derivatives identified compounds 5e and 5f as having significant activity against M. tuberculosis H37Rv, with MICs of 6.25 µg/mL and 3.12 µg/mL, respectively. researchgate.net

Table 3: Antitubercular Activity of Selected Quinoline Derivatives An interactive data table based on the text.

| Compound/Derivative Class | Activity (MIC) against M. tuberculosis H37Rv | Reference |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline | Moderate activity | researchgate.net |

| Quinoline-hydroxyimidazolium hybrid 7a | 20 µg/mL | acs.org |

| Quinoline-hydroxyimidazolium hybrid 7b | 10 µg/mL | acs.org |

| Quinoline derivative 5e | 6.25 µg/mL | researchgate.net |

| Quinoline derivative 5f | 3.12 µg/mL | researchgate.net |

The antimicrobial effects of quinoline derivatives are attributed to several mechanisms of action, with DNA gyrase inhibition being one of the most prominent. researchgate.net Quinolones, a well-known class of antibiotics, target bacterial DNA gyrase (also known as topoisomerase II) and topoisomerase IV. patsnap.comyoutube.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to breaks in the DNA, ultimately causing bacterial cell death. wikipedia.org The binding of quinolones stabilizes the enzyme-DNA complex, which blocks the replication fork. patsnap.comwikipedia.org Studies on novel quinoline derivatives have confirmed their activity as DNA gyrase inhibitors; for example, one derivative demonstrated a potent inhibitory effect on E. coli DNA gyrase with an IC50 value of 3.39 μM. researchgate.net

Another mechanism involves the disruption of the fungal cell membrane through the inhibition of cytochrome P450 enzymes, specifically lanosterol (B1674476) 14α-demethylase (LDM). researchgate.net This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. Its inhibition disrupts membrane integrity and leads to fungal cell death. researchgate.net

Some quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have been shown to exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components. researchgate.net

Antimalarial Activity Studies

Quinoline-based compounds, most notably chloroquine (B1663885), have a long history in the treatment of malaria. Research continues into novel 2-chloroquinoline derivatives to overcome the challenge of drug-resistant malaria parasites.

Derivatives of 2-chloroquinoline have shown significant promise against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. The primary mechanism of action for quinoline antimalarials like chloroquine involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. researchgate.net The parasite digests hemoglobin, releasing toxic heme, which it detoxifies by polymerizing it into hemozoin. Chloroquine inhibits this polymerization, leading to a buildup of toxic heme and parasite death. researchgate.net

To combat resistance, researchers have synthesized hybrid molecules. Adamantane amine-linked chloroquinoline conjugates have demonstrated high activity against the CQR K1 strain of P. falciparum. nih.gov Compounds 1 , 2 , and 5 from this series had IC50 values under 100 nM and exhibited a 3- to 4-fold increase in activity against the K1 strain compared to chloroquine itself. nih.gov These compounds also showed a significantly reduced resistance index (RI) of 2-4.3, compared to chloroquine's RI of 38. nih.gov

Similarly, dual hybrid 4-aminoquinoline (B48711) compounds were evaluated. The derivative DEQ was highly active against the CQS 3D7 strain, with activity in the nanomolar range. However, it showed a high resistance index against the Dd2 multi-resistant strain. In contrast, the compounds IBUCEQ and TOQ were identified as more promising candidates due to their lower resistance index values.

Table 4: Antimalarial Activity of Selected Chloroquinoline Derivatives against P. falciparum An interactive data table based on the text.

| Compound/Derivative Class | Strain | Activity (IC50) | Resistance Index (RI) | Reference |

| Adamantane-CQ conjugate 1 , 2 , 5 | K1 (CQR) | < 100 nM | 2 - 4.3 | nih.gov |

| Chloroquine | K1 (CQR) | - | 38 | nih.gov |

| Hybrid DEQ | 3D7 (CQS) | Nanomolar range | High (vs. Dd2) | |

| Hybrids IBUCEQ , TOQ | Dd2 (CQR) | - | Promising (low) |

Anticancer and Antiproliferative Activity

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have shown significant promise as anticancer agents. The anticancer capacity of these compounds is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery.

Derivatives of 2-chloroquinoline have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines in laboratory settings. Researchers have synthesized and evaluated numerous analogs, revealing that modifications to the quinoline core can lead to highly active compounds. For instance, certain substituted quinolines have exhibited IC50 values in the nanomolar range against T47D breast cancer cells. Other studies have reported significant growth inhibition against cell lines such as the human prostate cancer cell line (PC-3) and various breast cancer cell lines (MCF-7, MDA-MB-468). The broad-spectrum efficacy of these compounds highlights their potential for further development.

| Compound Type | Cell Line | Reported Activity (IC50/GI50) | Source |

|---|---|---|---|

| Substituted 8-amino-quinoline | T47D (Breast) | 16 ± 3 nM | |

| Thiophene-quinoline derivative | MCF-7 (Breast) | 28.36 µM | |

| 1,2,3-Triazole-quinoline conjugate | PC-3 (Prostate) | 7.33 ± 0.5 µM | |

| 1,2,3-Triazole-quinoline conjugate | MCF-7 (Breast) | 6.61 ± 0.4 µM | |

| QuinoxPAuCl2 Complex | MDA-MB-468 (Breast) | 1.08-4.83 µM | |

| QuinoxPAuCl2 Complex | H460 (Lung) | 1.08-4.83 µM | |

| 8-hydroxy-5-nitroquinoline | Raji (B cell lymphoma) | 438 nM |

One of the key mechanisms underlying the anticancer activity of quinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport.

Several studies have identified 2-chloroquinoline derivatives that act as potent tubulin polymerization inhibitors. These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of α- and β-tubulin subunits into microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). For example, one quinoline derivative was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM and significantly induced G2/M phase arrest in MDA-MB-231 breast cancer cells. This mode of action makes these compounds promising candidates for the development of novel antimitotic agents for cancer therapy.

Antiviral Activity (e.g., Anti-HIV-1 Reverse Transcriptase Inhibition)

The versatility of the quinoline scaffold extends to antiviral applications. Derivatives have been synthesized and evaluated as inhibitors of key viral enzymes, particularly the reverse transcriptase (RT) of the Human Immunodeficiency Virus Type 1 (HIV-1). HIV-1 RT is a crucial enzyme for the virus's replication cycle, as it converts the single-stranded viral RNA into double-stranded DNA, which is then integrated into the host cell's genome.

Quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inactivates it. Studies have reported quinolin-2-one derivatives with potent inhibitory activities against HIV-1 RT, with IC50 values as low as 0.15 μM. Furthermore, other quinoline-based compounds have shown inhibitory activity against the ribonuclease H (RNase H) function of the RT enzyme, which is also essential for viral replication. Beyond HIV, recent research has also explored 2-chloroquinoline derivatives as potential dual inhibitors of proteases (MPro and PLPro) from the SARS-CoV-2 virus.

Other Noted Biological Activities (e.g., Anticholinesterase Activity)

In addition to their well-documented antimalarial, anticancer, and antiviral properties, quinoline derivatives have been investigated for a range of other biological activities. A notable area of research is their potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (B1216132). Inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can help restore acetylcholine levels in the brain. Several series of quinoline derivatives have been synthesized and shown to exhibit significant inhibitory activity against both AChE and BChE. For example, one 4-N-phenylaminoquinoline derivative displayed potent inhibition of AChE with an IC50 value of 1.94 ± 0.13 μM. Molecular docking studies suggest that the quinoline moiety can effectively bind to sites within the cholinesterase enzymes.

Medicinal Chemistry Aspects and Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) Elucidation

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 2-chloroquinolin-5-amine, SAR elucidation focuses on how different substituents, their positions, and the nature of linking groups influence the interaction with biological targets.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of quinoline (B57606) derivatives can be significantly modulated by the nature and position of various substituents. While direct SAR studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from related quinoline structures.

For instance, in the context of anticancer activity, substitutions on the quinoline ring have been shown to be critical. The introduction of different aryl groups at the 2-position and various substituents at the 6-position of the quinoline core has demonstrated a significant impact on cytotoxicity against various cancer cell lines. Lipophilicity, as indicated by the octanol/water partition coefficient (cLogP), has been correlated with cytotoxic effects in some series of quinoline derivatives, where increased lipophilicity led to better anticancer activity.

In a series of 2,4,5-trisubstituted quinoline derivatives targeting the Enhancer of Zeste Homologue 2 (EZH2), a key enzyme in cancer development, the nature of the substituents played a crucial role in their inhibitory activity. Similarly, for 4-aminoquinoline (B48711) derivatives, substitutions at the 7-position have been shown to be twice to thrice as potent as the reference drug doxorubicin (B1662922) in in vitro studies.

These findings suggest that for this compound, systematic variation of substituents on the aromatic ring and at the 5-amino group would be a critical strategy to enhance biological potency and selectivity. For example, the introduction of electron-donating or electron-withdrawing groups could influence the electronic properties of the quinoline ring system, thereby affecting its binding affinity to target proteins.

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoline-based compounds, the quinoline ring itself often serves as a core pharmacophoric element, capable of participating in π-π stacking, hydrophobic, and hydrogen bonding interactions.

In the design of dual inhibitors for SARS-CoV-2 MPro and PLPro, the 2-chloroquinoline (B121035) moiety was utilized as an active pharmacophore. It was proposed that the 2-chloroquinoline part of the molecule occupies the S1' region of the MPro active site. This highlights the importance of the 2-chloroquinoline scaffold in establishing key interactions within a target's binding pocket.

Pharmacophore models for other quinoline-based inhibitors have identified key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings as being crucial for activity. For this compound, the 5-amino group can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. The chloro group at the 2-position can also influence the electronic distribution and potentially engage in halogen bonding.

Linker and Bridging Group Effects on Biological Profiles

In the context of quinoline-based hybrids, the linker's chain length and the point of attachment have been shown to affect antiplasmodial activity. For instance, in a series of 4-aminoquinoline-pyrimidine hybrids, variations in the length of the carbon chain linker did not significantly alter antimalarial activity, whereas the introduction of a phenyl ring at the pyrimidine (B1678525) nucleus had a more pronounced effect. In another study, hybrids with flexible linkers were found to be more biologically active than those with rigid linkers.

For derivatives of this compound, the 5-amino group provides a convenient attachment point for various linkers. The choice of linker could influence several properties:

Conformational Flexibility: A flexible linker might allow the molecule to adopt an optimal conformation for binding to its target, while a rigid linker could pre-organize the molecule in a favorable or unfavorable conformation.

Solubility: The incorporation of polar functional groups within the linker can enhance aqueous solubility.

Targeting: Linkers can be used to attach the this compound scaffold to molecules that target specific cells or tissues.

For example, in the development of N-mustard-quinoline conjugates as antitumor agents, urea (B33335) and hydrazine (B178648) carboxamide moieties were used as linkers. The compounds with the hydrazine carboxamide linker demonstrated superior cytotoxic activity, highlighting the critical role of the linker in modulating the biological response.

In Silico Drug Design and Lead Optimization

In silico methods, which utilize computational approaches, are integral to modern drug discovery and development. These techniques allow for the rational design of new molecules and the optimization of lead compounds by predicting their binding affinity and interaction with biological targets.

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design methodologies can be broadly categorized as either ligand-based or structure-based.

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. LBDD relies on the knowledge of a set of molecules that are known to interact with the target. Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to LBDD. A 3D-QSAR model, for example, can be developed for a series of this compound derivatives to correlate their structural features with their observed biological activities, thereby guiding the design of more potent analogs.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a powerful tool. This methodology involves the design of ligands that can fit into the target's binding site with high affinity and specificity. Molecular docking is a key technique in SBDD, which predicts the preferred orientation of a ligand when bound to a target.

For this compound, both LBDD and SBDD approaches can be valuable. An LBDD approach could involve building a pharmacophore model based on a set of known active quinoline derivatives and then using this model to screen virtual libraries for novel compounds containing the this compound scaffold. An SBDD approach would involve docking derivatives of this compound into the active site of a known cancer target, such as a protein kinase, to predict their binding modes and affinities.

Molecular Docking Simulations for Target Binding Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule to a macromolecular target. This method is widely used to understand the interactions that stabilize the ligand-protein complex at the molecular level.

In studies involving quinoline derivatives, molecular docking has been successfully used to rationalize their biological activities. For instance, docking studies of novel quinolinesulfonamides–triazole hybrids with anticancer activity have identified key amino acid interactions within the binding site of the ROCK1 kinase. Similarly, molecular docking of quinoline-amidrazone hybrids into the active sites of cancer-related proteins has helped to elucidate their potential mechanism of action. nih.gov